N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide
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Description
N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used for the treatment of non-small cell lung cancer (NSCLC). AZD9291 has shown promising results in clinical trials and has been approved by the US Food and Drug Administration (FDA) for the treatment of NSCLC patients with EGFR T790M mutation.
Scientific Research Applications
Synthesis and Biological Evaluation
N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide and its derivatives have been explored in the synthesis of novel compounds with potential biological activities. For instance, the synthesis of various heterocyclic compounds derived from similar structures has been reported, demonstrating anti-inflammatory and analgesic activities. These compounds showed significant inhibition of cyclooxygenase enzymes and were comparable to standard drugs in their anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiplasmodial Activities
In the context of antimalarial research, derivatives of this compound have been synthesized and tested against different strains of Plasmodium falciparum. These studies revealed structure-activity relationships, indicating that the nature of the acyl moiety significantly influences antiplasmodial activity. Some benzamides showed promising activity against chloroquine-sensitive and multiresistant strains of Plasmodium falciparum (Hermann et al., 2021).
Synthesis of β-Lactam Antibiotics
Compounds related to this compound have been utilized in the synthesis of key intermediates for β-lactam antibiotics. The process involves the transformation of related structures into 4-acetoxy-azetidinones, which are crucial in the synthesis of these antibiotics (Cainelli, Galletti, & Giacomini, 1998).
Nematocidal Activities
Some derivatives have shown significant nematocidal activities. Compounds with similar structures demonstrated efficacy against Bursaphelenchus xylophilus, a harmful nematode, suggesting their potential as lead compounds for nematicides development (Liu, Wang, Zhou, & Gan, 2022).
Antimicrobial Agents
Derivatives of this compound have been synthesized and exhibited antimicrobial activities. These compounds were more potent against Gram-positive bacterial strains and showed potential as new antimicrobial agents (Bikobo et al., 2017).
properties
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-thiophen-2-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-25-19-13-23(14-19)18-10-8-17(9-11-18)22-21(24)16-6-4-15(5-7-16)20-3-2-12-26-20/h2-12,19H,13-14H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBRDVAFHUPHLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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